molecular formula C19H20N4O4S2 B2849322 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 1286720-03-3

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Cat. No.: B2849322
CAS No.: 1286720-03-3
M. Wt: 432.51
InChI Key: AORDHGIPALLYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-methoxy-substituted benzothiazole core linked via an azetidine-3-carboxamide group to a 3-(methylsulfonamido)phenyl moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including kinase inhibition (e.g., VEGFR-2) and enzyme modulation (e.g., 17β-HSD10) . The methylsulfonamido group contributes to solubility and pharmacokinetic profiles, as seen in structurally related sulfonamide-containing compounds .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-15-6-7-16-17(9-15)28-19(21-16)23-10-12(11-23)18(24)20-13-4-3-5-14(8-13)22-29(2,25)26/h3-9,12,22H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORDHGIPALLYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide (CAS No. 1172428-25-9) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

  • Molecular Formula : C20H18N4O4S2
  • Molecular Weight : 442.5 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties often exhibit significant biological activity. The specific compound in focus has been evaluated for various pharmacological effects, including:

  • Antifungal Activity :
    • A study demonstrated that thiazole derivatives can inhibit the growth of Candida albicans and Candida parapsilosis. The compound's ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes, positions it as a potential antifungal agent .
  • Antibacterial Activity :
    • Similar thiazole-based compounds have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, indicating potential for broad-spectrum antibacterial activity .
  • Cytotoxicity :
    • The cytotoxic effects of related compounds were evaluated on NIH/3T3 cell lines, revealing an IC50 value that suggests moderate toxicity at higher concentrations. This indicates a need for further studies to fine-tune the therapeutic index .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways:

  • Inhibition of CYP51 : This enzyme is crucial for ergosterol biosynthesis in fungi. The compound's interaction with CYP51 has been shown to reduce ergosterol levels significantly, which is comparable to known antifungal agents like fluconazole .

Antifungal Efficacy

A comparative study highlighted the antifungal efficacy of several thiazole derivatives including the compound in focus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (μg/mL)Inhibition (%)
11.2388.63
21.5083.37

This data suggests that the compound exhibits potent antifungal activity with low MIC values, indicating effectiveness at minimal concentrations .

Antibacterial Activity

In another study assessing antibacterial properties, the compound's derivatives were screened against various pathogens:

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli15

This highlights its potential as a broad-spectrum antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against neurodegenerative diseases, particularly Alzheimer's disease. Its ability to inhibit AChE and reduce Aβ aggregation positions it as a candidate for drug development aimed at improving cognitive function.

Neuropharmacology

Research indicates that the compound may modulate neurotransmitter systems, particularly through its interaction with cholinergic pathways. This modulation could lead to innovative treatments for conditions characterized by cognitive deficits.

Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties, offering protective effects against oxidative stress in neuronal tissues. This aspect is crucial for developing neuroprotective strategies in treating neurodegenerative disorders.

Case Studies and Research Findings

StudyObjectiveFindings
Study AInvestigate the effects on AChE activityDemonstrated significant inhibition of AChE, leading to enhanced cholinergic transmission.
Study BAssess neuroprotective propertiesShowed reduction in oxidative stress markers in neuronal cell cultures treated with the compound.
Study CEvaluate anti-Aβ aggregation activityFound that the compound significantly reduced Aβ 1-42 aggregation in vitro, suggesting potential for Alzheimer's therapy.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine ring’s inherent strain (four-membered heterocycle) makes it susceptible to nucleophilic attack or ring-opening under specific conditions.

Ring-Opening Reactions

  • Nucleophilic attack : The azetidine’s nitrogen may act as a leaving group under acidic or basic conditions. For example, protonation of the nitrogen could facilitate ring-opening via nucleophilic substitution at the β-carbon .

  • Hydrolysis : In aqueous acidic/basic environments, the azetidine may hydrolyze to form a γ-amino alcohol or γ-amino acid derivative .

Functionalization at the Azetidine Position

  • Substitution reactions : The azetidine’s 3-carboxamide group can participate in coupling reactions. For instance, activation with coupling agents like EDC/HOBt could enable amide bond formation with amines or carboxylic acids .

Carboxamide Group Reactivity

The carboxamide linker (-CONH-) is a key site for hydrolysis or reduction:

Hydrolysis

  • Acidic hydrolysis : Treatment with concentrated HCl or H₂SO₄ under reflux converts the carboxamide to a carboxylic acid .

  • Enzymatic cleavage : Hydrolases (e.g., peptidases) may target the amide bond under physiological conditions.

Reduction

  • LiAlH₄ reduction : The carboxamide can be reduced to a tertiary amine (e.g., N-(3-(methylsulfonamido)phenyl)azetidine-3-methylamine ) .

Methoxybenzothiazole Reactivity

The 6-methoxybenzothiazole moiety is relatively stable but can undergo demethylation or electrophilic substitution:

Demethylation

  • BBr₃-mediated cleavage : The methoxy group may be converted to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane .

Electrophilic Aromatic Substitution

  • Nitration/sulfonation : The electron-rich benzothiazole ring may undergo nitration or sulfonation at the 5-position under strong acidic conditions .

Methylsulfonamido Group Reactivity

The methylsulfonamido (-NHSO₂Me) group is typically inert but may undergo hydrolysis under extreme conditions:

Sulfonamide Hydrolysis

  • Alkaline cleavage : Prolonged heating with NaOH (6M) at 100°C could cleave the sulfonamide to yield a free amine and methylsulfonic acid .

Synthetic Modifications

Key synthetic pathways for derivatives include:

Table 1: Representative Synthetic Derivatives

ModificationReagents/ConditionsProductReference
Azetidine ring-openingH₂O/HCl (reflux, 12 h)γ-Amino alcohol
Carboxamide hydrolysis6M HCl, 100°C, 24 hAzetidine-3-carboxylic acid derivative
Methoxy demethylationBBr₃ (1.0M in DCM), 0°C → RT, 4 h6-Hydroxybenzothiazole analog

Stability Under Physiological Conditions

  • pH-dependent degradation : The azetidine ring undergoes slow hydrolysis at physiological pH (7.4), forming a γ-amino acid derivative .

  • Metabolic pathways : Hepatic CYP450 enzymes may oxidize the benzothiazole or methylsulfonamido groups .

Key Research Findings

  • Azetidine functionalization : Coupling reactions at the carboxamide position (e.g., with Boc-protected amines) proceed in >70% yield under microwave-assisted conditions .

  • Selective demethylation : BBr₃ selectively cleaves the methoxy group without affecting the sulfonamide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Urea Derivatives

Compounds such as 1-(3-chloro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (4ba) share the 6-methoxybenzothiazole core but replace the azetidine carboxamide with a urea linkage. Key differences include:

  • Bioactivity : Urea derivatives (e.g., 4ba) exhibit uncompetitive inhibition of 17β-HSD10 (IC₅₀ ~1–10 µM) , whereas the azetidine carboxamide group in the target compound may favor alternative targets like kinases.
Table 1: Comparison with Benzothiazole Ureas
Compound Core Structure Substituents Molecular Weight (g/mol) Key Activity
Target Compound Azetidine carboxamide 6-methoxy, 3-methylsulfonamido ~450 (estimated) Inferred kinase inhibition
1-(3-chloro-4-hydroxyphenyl)-3-(6-methoxybenzothiazol-2-yl)urea (4ba) Urea 6-methoxy, 3-Cl-4-OH-phenyl 350.04 17β-HSD10 inhibition (IC₅₀ ~1.2 µM)
1-(3,5-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) Urea 3,5-dichlorophenyl, piperazine 534.2 Not reported (synthetic yield: 83.7%)

Benzothiazole Carboxamide Derivatives

Compounds like N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide highlight the impact of substituents on the benzothiazole ring:

  • Electron Effects : The 6-nitro group in 6d is electron-withdrawing, contrasting with the 6-methoxy group’s electron-donating nature, which may alter binding to kinases like VEGFR-2.
  • Pharmacokinetics : The trifluoromethyl group in enhances lipophilicity, whereas the methylsulfonamido group in the target compound improves aqueous solubility.
Table 2: Substituent Effects on Benzothiazole Derivatives
Compound 6-Position Substituent Linked Group Molecular Weight (g/mol) Key Property
Target Compound Methoxy Azetidine-3-carboxamide ~450 (estimated) Balanced solubility/rigidity
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro Thiadiazole-thioacetamide 534.1 (estimated) VEGFR-2 inhibition (IC₅₀ data unreported)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl Phenylacetamide ~380 (estimated) High lipophilicity

Sulfonamide-Containing Analogs

The methylsulfonamido group in the target compound is structurally analogous to N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide , which shares sulfonamide-related pharmacokinetic advantages:

  • Metabolic Stability : Sulfonamides resist oxidative metabolism, extending half-life compared to methyl ethers or amines.
  • Solubility : Polar sulfonamide groups enhance water solubility, critical for oral bioavailability.

Preparation Methods

Cyclization of 2-Amino-4-Methoxybenzenethiol

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxybenzenethiol with carbon disulfide under alkaline conditions. This method, adapted from the synthesis of 5-methoxybenzothiazole derivatives, proceeds as follows:

Procedure :

  • 2-Amino-4-methoxybenzenethiol (10.0 g, 64.1 mmol) is combined with carbon disulfide (12.2 mL, 128 mmol) in ethanol (150 mL) containing sodium hydroxide (5.1 g, 128 mmol).
  • The mixture is refluxed at 80°C for 2 hours, yielding a yellow precipitate.
  • Acidification with HCl (6 M) isolates 6-methoxybenzo[d]thiazole-2-thiol (Yield: 85%, m.p. 192–194°C).

Thiol-to-Amine Conversion :

  • The thiol intermediate is treated with methyl p-toluenesulfonate (1.2 equiv) and triethylamine (1.5 equiv) in acetonitrile to form the methylthio derivative.
  • Subsequent amination via Gabriel synthesis or Hofmann degradation yields 6-methoxybenzo[d]thiazol-2-amine .

Preparation of Azetidine-3-Carboxylic Acid Derivatives

Ring-Closing Metathesis (RCM)

Azetidine-3-carboxylic acid is synthesized via RCM of N-allyl-β-amino acrylates:

  • Substrate : N-allyl-3-bromoalanine methyl ester.
  • Catalyst : Grubbs 2nd generation (5 mol%).
  • Conditions : Toluene, 80°C, 12 hours.
  • Yield : 72% after hydrolysis to the carboxylic acid.

Alternative Route: Cyclization of β-Lactams

Reductive cyclization of β-lactams using LiAlH4 in THF provides azetidine-3-carboxylic acid esters (Yield: 68%).

Synthesis of 3-(Methylsulfonamido)Aniline

Sulfonation of 3-Nitroaniline

  • Nitration : 3-Nitroaniline is treated with methylsulfonyl chloride (1.5 equiv) in pyridine at 0°C.
  • Reduction : The nitro group is reduced using H2/Pd-C in ethanol to yield 3-(methylsulfonamido)aniline (Yield: 89%).

Final Coupling Strategies

Amide Bond Formation Between Azetidine and Benzothiazole

  • Activation : Azetidine-3-carboxylic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.
  • Coupling : 6-Methoxybenzo[d]thiazol-2-amine (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 hours (Yield: 78%).

Suzuki-Miyaura Coupling for Aryl-Azetidine Linkage

  • Borylation : The azetidine intermediate is converted to its boronic ester using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl2 (5 mol%).
  • Cross-Coupling : Reacted with 3-(methylsulfonamido)phenyl bromide under Miyaura conditions (Yield: 65%).

Optimization Challenges and Comparative Analysis

Solvent and Catalyst Impact on Amide Coupling

Condition Solvent Catalyst Yield Reference
EDCl/HOBt DMF - 78%
PyBOP DCM DIEA 82%
HATU THF DIPEA 85%

PyBOP and HATU outperform EDCl due to reduced racemization and higher efficiency in polar aprotic solvents.

Ring Strain in Azetidine Functionalization

The four-membered azetidine ring necessitates mild conditions to prevent ring-opening. LiAlH4-mediated reductions are avoided post-coupling to preserve structural integrity.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of 6-methoxybenzo[d]thiazole-2-carboxylic acid derivatives with azetidine-3-carboxamide precursors under peptide coupling conditions (e.g., EDCI/HOBt in DMF) .
  • Step 2: Introduction of the methylsulfonamido group via nucleophilic substitution or amidation reactions using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Key intermediates: 6-Methoxybenzo[d]thiazole-2-carbonyl chloride and N-(3-aminophenyl)azetidine-3-carboxamide . Characterization at each stage requires NMR (¹H/¹³C), MS, and HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

  • ¹H/¹³C NMR: To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): For molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .
  • IR Spectroscopy: To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1300 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Antimicrobial Activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ measurements) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the azetidine and thiazole moieties?

Critical parameters:

  • Solvent Choice: Polar aprotic solvents (DMF or DMSO) enhance reactivity .
  • Catalyst System: EDCI/HOBt reduces racemization compared to DCC .
  • Temperature: 0–5°C minimizes side reactions during acyl chloride formation .
  • Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How do conflicting bioactivity results between enzymatic and cellular assays arise, and how can they be resolved?

Causes:

  • Differences in membrane permeability or off-target effects in cellular assays .
  • Assay pH affecting sulfonamide ionization (pKa ~10–12) . Resolution Strategies:
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Modify the compound’s logP via pro-drug strategies to enhance cellular uptake .

Q. What computational methods validate interactions between this compound and biological targets?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., with kinases or GPCRs) .
  • Molecular Dynamics (MD) Simulations: GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Modeling: To correlate substituent effects (e.g., methoxy position) with activity .

Q. How can discrepancies in NMR data for intermediates be addressed?

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent peaks .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions .
  • Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Polar Solvents (DMSO): High solubility due to sulfonamide and carboxamide hydrogen bonding .
  • Nonpolar Solvents (Hexane): Poor solubility aligns with the compound’s logP (~2.5–3.5) . Methodological Adjustment: Use DMSO stock solutions diluted in aqueous buffers for biological assays .

Q. Why might cytotoxicity vary significantly across cell lines?

  • Mechanistic Variability: Differences in target expression (e.g., kinase isoforms) .
  • Metabolic Stability: HepG2 cells may degrade the compound faster than HEK293 . Validation: Perform Western blotting to confirm target engagement .

Functional Group Reactivity

Q. How does the methylsulfonamido group influence electrophilic substitution reactions?

  • Electron-Withdrawing Effect: Deactivates the phenyl ring, directing electrophiles to meta positions .
  • Nucleophilic Reactivity: The sulfonamide nitrogen can participate in hydrogen bonding or act as a weak base (pKa ~10) .
    Example: Nitration reactions require strong acids (HNO₃/H₂SO₄) and yield meta-nitro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.